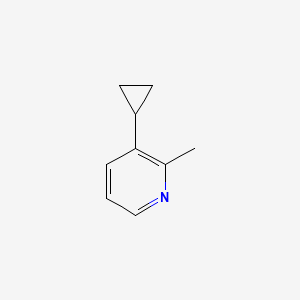

3-Cyclopropyl-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-9(8-4-5-8)3-2-6-10-7/h2-3,6,8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREIJCYCOLPRQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744795 | |

| Record name | 3-Cyclopropyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346533-28-5 | |

| Record name | 3-Cyclopropyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Cyclopropyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-2-methylpyridine is a heterocyclic organic compound that has garnered interest in medicinal chemistry and materials science.[1] Its structure, which incorporates a pyridine ring substituted with a methyl group at the 2-position and a cyclopropyl group at the 3-position, presents a unique combination of aromaticity, steric, and electronic features. The pyridine core is a common scaffold in numerous biologically active compounds, and the addition of a cyclopropyl moiety can significantly influence a molecule's physicochemical properties, such as metabolic stability and receptor binding affinity. This guide provides a comprehensive overview of the core basic properties of this compound, focusing on its synthesis, reactivity, and, most importantly, its basicity, which is a critical parameter in drug design and development.

Core Properties of this compound and Related Analogues

A summary of the key quantitative data for this compound and related pyridine derivatives is presented below. This allows for a comparative analysis of the electronic effects of the substituents on the basicity of the pyridine nitrogen.

| Property | This compound | Pyridine | 2-Methylpyridine | 3-Methylpyridine | 4-Methylpyridine |

| Molecular Formula | C9H11N | C5H5N | C6H7N | C6H7N | C6H7N |

| Molecular Weight ( g/mol ) | 133.19[1] | 79.10[2] | 93.13[3] | 93.13[4] | 93.13[5] |

| Appearance | Colorless to light yellow liquid[1] | Colorless liquid[2] | Colorless liquid[3] | Colorless liquid[4] | Colorless liquid[5] |

| Boiling Point (°C) | 212.2 ± 9.0 (Predicted) | 115.2-115.3[2] | 128 to 129[6] | 144[7] | 145[8] |

| Density (g/mL) | 1.049 ± 0.06 (Predicted) | 0.9819 | 0.943[6] | 0.957[7] | 0.9548[5] |

| pKa of Conjugate Acid | 6.33 ± 0.10 (Predicted) | 5.23[2] | 5.96[3][9] | 5.63[4] | 5.98[5][10] |

Basicity of this compound

The basicity of a nitrogen-containing heterocyclic compound is a fundamental property that dictates its behavior in biological systems, including its ionization state at physiological pH, receptor interactions, and pharmacokinetic profile. The basicity is quantified by the pKa of its conjugate acid.

The predicted pKa of the conjugate acid of this compound is 6.33. This value suggests that it is a weak base. To understand the structural contributions to this basicity, a comparison with related pyridine derivatives is insightful.

Pyridine itself has a pKa of 5.23.[2] The introduction of a methyl group, an electron-donating group, generally increases the basicity of the pyridine nitrogen. This is observed in 2-methylpyridine (pKa = 5.96), 3-methylpyridine (pKa = 5.63), and 4-methylpyridine (pKa = 5.98).[3][4][5][9][10] The methyl group at the 2- or 4-position increases the electron density on the nitrogen atom through inductive and resonance effects, making the lone pair more available for protonation.

In this compound, we have two substituents to consider: the 2-methyl group and the 3-cyclopropyl group. The 2-methyl group, as established, is electron-donating and increases basicity. The cyclopropyl group is also known to have electron-donating character, behaving similarly to a vinyl group in its ability to donate electron density to an adjacent sp2 center. Therefore, the combined electron-donating effects of both the methyl and cyclopropyl groups are expected to increase the basicity of the pyridine nitrogen compared to pyridine and even 2-methylpyridine. The predicted pKa of 6.33 is consistent with this trend, indicating that this compound is a stronger base than pyridine and its monomethylated analogues.

Experimental Protocol for pKa Determination (Representative)

A common method for the experimental determination of the pKa of a pyridine derivative is through UV-Vis spectrophotometry. This method relies on the change in the ultraviolet absorption spectrum of the compound as a function of pH.

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl) solutions of varying concentrations

-

Sodium hydroxide (NaOH) solutions of varying concentrations

-

A series of buffer solutions with known pH values (e.g., phosphate, acetate, borate buffers)

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or water).

-

Preparation of Sample Solutions: Prepare a series of solutions by diluting the stock solution with the buffer solutions covering a wide pH range (e.g., pH 2 to 10). The final concentration of the pyridine derivative should be constant across all samples.

-

UV-Vis Measurements: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Identify the wavelength(s) where the largest change in absorbance is observed upon protonation/deprotonation. Plot the absorbance at this wavelength against the pH. The resulting titration curve will be sigmoidal. The pKa is the pH at which the inflection point of the curve occurs, which corresponds to the point where the concentrations of the protonated and unprotonated forms are equal. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of more complex molecules for various applications, including pharmaceuticals.[1]

Synthesis

Several synthetic routes to this compound have been described.[1] A common approach involves the introduction of a cyclopropyl group onto a pre-existing 2-methylpyridine ring.

Caption: A common synthetic route to this compound.

Experimental Protocol for Synthesis (Representative)

This protocol describes a representative nucleophilic substitution reaction to synthesize this compound.

Materials and Equipment:

-

2-Methylpyridine

-

Bromocyclopropane

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpyridine, potassium carbonate, and DMF.

-

Addition of Reagent: While stirring, add bromocyclopropane to the mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and maintain it for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity

The chemical reactivity of this compound is influenced by the pyridine ring, the methyl group, and the cyclopropyl group.[1]

-

Pyridine Ring: The pyridine ring is aromatic and generally undergoes electrophilic substitution reactions, although it is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The presence of the electron-donating methyl and cyclopropyl groups is expected to activate the ring towards electrophilic attack.[1]

-

Methyl Group: The methyl group can undergo oxidation to a carboxylic acid under appropriate conditions.[1]

-

Cyclopropyl Group: The cyclopropyl ring has a high degree of ring strain and can undergo ring-opening reactions under certain conditions.[1]

Caption: Key reactivity pathways of this compound.

Conclusion

This compound is a valuable building block in organic synthesis with distinct basic properties. Its predicted pKa of 6.33, which is higher than that of pyridine and its monomethylated derivatives, is a direct consequence of the combined electron-donating effects of the 2-methyl and 3-cyclopropyl substituents. This enhanced basicity is a crucial consideration for its application in drug development, as it will influence its behavior in biological environments. The synthetic accessibility and the diverse reactivity of its functional groups further underscore its potential as a versatile intermediate for the creation of novel chemical entities. Further experimental validation of its pKa and exploration of its reaction scope will undoubtedly expand its utility in various scientific disciplines.

References

- 1. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]

- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 7. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 8. 4-Methylpyridine CAS#: 108-89-4 [m.chemicalbook.com]

- 9. mVOC 4.0 [bioinformatics.charite.de]

- 10. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 3-Cyclopropyl-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-cyclopropyl-2-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents a predictive and representative spectroscopic profile based on its chemical structure and data from analogous compounds. The experimental protocols detailed herein provide a robust framework for obtaining empirical data.

Molecular Structure

Chemical Formula: C₉H₁₁N

Molecular Weight: 133.19 g/mol

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 1H | H6 (Pyridine) |

| ~7.05 | d | 1H | H4 (Pyridine) |

| ~7.40 | dd | 1H | H5 (Pyridine) |

| ~2.50 | s | 3H | CH₃ |

| ~1.90 | m | 1H | CH (Cyclopropyl) |

| ~0.95 | m | 2H | CH₂ (Cyclopropyl) |

| ~0.65 | m | 2H | CH₂ (Cyclopropyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C2 (Pyridine) |

| ~135.0 | C3 (Pyridine) |

| ~147.0 | C6 (Pyridine) |

| ~122.0 | C4 (Pyridine) |

| ~136.0 | C5 (Pyridine) |

| ~23.0 | CH₃ |

| ~15.0 | CH (Cyclopropyl) |

| ~9.0 | CH₂ (Cyclopropyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1600, ~1580, ~1470 | Strong | C=C and C=N stretching (Pyridine ring) |

| ~1020 | Medium | Cyclopropyl ring breathing |

| ~800 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 133 | 100 | [M]⁺ (Molecular Ion) |

| 118 | 80 | [M - CH₃]⁺ |

| 105 | 60 | [M - C₂H₄]⁺ (from cyclopropyl) |

| 91 | 40 | [C₇H₇]⁺ |

| 78 | 30 | [C₅H₄N]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 1.0 s

-

Spectral Width: 10 ppm

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum is obtained.[1] A single drop of the neat liquid is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[1][2][3]

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[4]

Parameters:

-

Ionization Mode: Electron Ionization (EI)[4]

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 3-Cyclopropyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-cyclopropyl-2-methylpyridine, a valuable building block in medicinal chemistry and materials science. The document details established methodologies, including cross-coupling reactions and cyclopropanation strategies, supported by experimental protocols and quantitative data to facilitate practical application in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest due to the presence of the cyclopropyl moiety, which can impart unique conformational and metabolic properties to larger molecules. As a result, this scaffold is frequently incorporated into novel pharmaceutical candidates and functional materials. This guide focuses on the most prevalent and effective methods for its synthesis, providing detailed procedural information and comparative data.

Route 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura, Negishi, and Kumada couplings are particularly relevant for the synthesis of this compound, starting from a halogenated 2-methylpyridine precursor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely employed method that involves the reaction of an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the coupling of a 3-halo-2-methylpyridine with a cyclopropylboronic acid derivative.

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling to form this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with Potassium Cyclopropyltrifluoroborate

This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of heteroaryl chlorides with potassium cyclopropyltrifluoroborate.[1]

-

Materials:

-

3-Bromo-2-methylpyridine

-

Potassium cyclopropyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Cesium carbonate (Cs₂CO₃)

-

Cyclopentyl methyl ether (CPME)

-

Water (degassed)

-

-

Procedure:

-

To a reaction vessel, add 3-bromo-2-methylpyridine (1.0 equiv), potassium cyclopropyltrifluoroborate (1.2 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (0.03 equiv), and XPhos (0.06 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed 10:1 mixture of cyclopentyl methyl ether and water to the vessel.

-

Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

-

| Parameter | Value | Reference |

| Catalyst | Pd(OAc)₂ / XPhos | [1] |

| Base | Cs₂CO₃ | [1] |

| Solvent | CPME / H₂O (10:1) | [1] |

| Temperature | 100 °C | [1] |

| Typical Yield | Moderate to Excellent | [1] |

Table 1: Summary of reaction conditions for the Suzuki-Miyaura coupling.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. This method offers high functional group tolerance and reactivity.[2][3][4]

Experimental Protocol: Negishi Coupling of 3-Iodo-2-methylpyridine with a Cyclopropylzinc Reagent

This protocol is a general representation based on established Negishi coupling procedures.[5]

-

Materials:

-

3-Iodo-2-methylpyridine

-

Cyclopropylzinc halide (prepared in situ from iodocyclopropane and zinc)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Prepare the cyclopropylzinc reagent in a separate flask under an inert atmosphere by reacting iodocyclopropane with activated zinc in THF.

-

In the main reaction vessel, dissolve 3-iodo-2-methylpyridine in anhydrous THF under an inert atmosphere.

-

Add the palladium catalyst, Pd(PPh₃)₄ (typically 5 mol%).

-

Slowly add the freshly prepared cyclopropylzinc reagent to the reaction mixture at room temperature.

-

Heat the reaction to reflux and monitor its progress.

-

After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the residue by column chromatography.

-

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile, which is often more reactive than the corresponding organoboron or organozinc compounds.[6][7][8] This increased reactivity can be advantageous but may also lead to lower functional group tolerance.[1][8]

Experimental Protocol: Kumada Coupling of 3-Bromo-2-methylpyridine with Cyclopropylmagnesium Bromide

This protocol is based on a palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide.[9]

-

Materials:

-

3-Bromo-2-methylpyridine

-

Cyclopropylmagnesium bromide solution in THF[10]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Zinc bromide (ZnBr₂)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of 3-bromo-2-methylpyridine in anhydrous THF under an inert atmosphere, add palladium(II) acetate and tri-tert-butylphosphine.

-

Add zinc bromide (substoichiometric amount) to the reaction mixture.

-

Slowly add the cyclopropylmagnesium bromide solution to the mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product, wash, dry, and concentrate the organic phase.

-

Purify by column chromatography.

-

| Coupling Reaction | Nucleophile | Catalyst (Typical) | Key Features |

| Suzuki-Miyaura | Cyclopropylboronic acid / trifluoroborate | Palladium | Good functional group tolerance, stable reagents. |

| Negishi | Cyclopropylzinc halide | Palladium or Nickel | High reactivity and functional group tolerance.[2][3][4] |

| Kumada | Cyclopropylmagnesium bromide | Palladium or Nickel | Highly reactive nucleophile, can be cost-effective.[6][7][8] |

Table 2: Comparison of cross-coupling methods for the synthesis of this compound.

Route 2: Cyclopropanation of 2-Methyl-3-vinylpyridine

An alternative approach to installing the cyclopropyl group is through the cyclopropanation of a vinyl-substituted precursor. This two-step process involves the initial synthesis of 2-methyl-3-vinylpyridine followed by a cyclopropanation reaction, such as the Simmons-Smith reaction.

Synthesis of 2-Methyl-3-vinylpyridine

A common method for the synthesis of vinylpyridines is the condensation of the corresponding methylpyridine with formaldehyde.[2]

Experimental Protocol: Synthesis of 2-Methyl-3-vinylpyridine

This protocol is based on general procedures for vinylpyridine synthesis.

-

Materials:

-

2,3-Lutidine (2-methyl-3-methylpyridine)

-

Formaldehyde (aqueous solution)

-

Suitable catalyst (e.g., a mixture of silica and alkali metal phosphate)

-

-

Procedure:

-

In a high-temperature reactor, pass a gaseous mixture of 2,3-lutidine and formaldehyde over a heated catalyst bed.

-

The reaction produces 2-methyl-3-vinylpyridine and water.

-

Condense the product stream and separate the organic layer.

-

Purify the crude 2-methyl-3-vinylpyridine by fractional distillation under reduced pressure.

-

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a stereospecific method for converting alkenes into cyclopropanes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[5][11][12][13]

Reaction Scheme:

Figure 2: General scheme for the Simmons-Smith cyclopropanation of 2-methyl-3-vinylpyridine.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methyl-3-vinylpyridine

This protocol is based on general Simmons-Smith reaction conditions.[11][14]

-

Materials:

-

2-Methyl-3-vinylpyridine

-

Diiodomethane (CH₂I₂)

-

Zinc-copper couple (Zn(Cu))

-

Anhydrous 1,2-dichloroethane (DCE)

-

-

Procedure:

-

To a suspension of the zinc-copper couple in anhydrous DCE under an inert atmosphere, add diiodomethane.

-

Gently heat the mixture to initiate the formation of the organozinc carbenoid.

-

Cool the mixture and add a solution of 2-methyl-3-vinylpyridine in anhydrous DCE dropwise.

-

Stir the reaction at room temperature or with gentle heating until the starting alkene is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Filter the mixture and separate the organic layer.

-

Wash the organic layer with a solution of sodium thiosulfate (to remove any remaining iodine), water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

-

| Parameter | Value | Reference |

| Reagents | CH₂I₂, Zn(Cu) | [11][14] |

| Solvent | 1,2-Dichloroethane (DCE) | [15] |

| Temperature | Room temperature to reflux | [13] |

| Typical Yield | 63% (for a similar substrate) | [13] |

Table 3: Summary of reaction conditions for the Simmons-Smith cyclopropanation.

Logical Workflow for Synthesis Route Selection

The choice of synthetic route will depend on several factors including the availability of starting materials, required scale, and tolerance to specific reaction conditions. The following diagram illustrates a decision-making workflow.

Figure 3: Decision workflow for selecting a synthetic route to this compound.

Conclusion

This guide has outlined the principal synthetic strategies for the preparation of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a direct and versatile approach from readily available halogenated pyridines. The cyclopropanation of 2-methyl-3-vinylpyridine via the Simmons-Smith reaction provides a viable alternative. The selection of the optimal route will be guided by factors such as starting material availability, scalability, and the specific requirements of the research or development program. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for chemists engaged in the synthesis of this important molecular scaffold.

References

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]

- 7. Kumada Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]

- 10. シクロプロピルマグネシウムブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 11. organicreactions.org [organicreactions.org]

- 12. researchgate.net [researchgate.net]

- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]

- 14. repositorio.uam.es [repositorio.uam.es]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Formation of 3-Cyclopropyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 3-cyclopropyl-2-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides illustrative experimental protocols, and summarizes key quantitative data.

Introduction

This compound is a substituted pyridine derivative incorporating a sterically demanding cyclopropyl group and a methyl group on the pyridine ring. This unique combination of functionalities imparts specific electronic and conformational properties, making it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The synthesis of this compound can be approached through two principal strategies: the modification of a pre-existing pyridine ring via cross-coupling reactions, or the construction of the pyridine ring from acyclic precursors using cyclization reactions.

Synthetic Pathways and Mechanisms

Two predominant and effective methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions and the Hantzsch pyridine synthesis.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions provide a powerful and versatile method for the formation of carbon-carbon bonds, and are well-suited for the synthesis of this compound. The general approach involves the coupling of a 3-halo-2-methylpyridine with a cyclopropyl-organometallic reagent. The two most relevant methods in this category are the Negishi and Kumada couplings.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, this translates to the coupling of a 3-halo-2-methylpyridine (e.g., 3-bromo-2-methylpyridine) with a cyclopropylzinc halide.

Reaction Scheme:

Mechanism:

The catalytic cycle of the Negishi coupling is illustrated below. It involves the key steps of oxidative addition, transmetalation, and reductive elimination.

Catalytic cycle of the Negishi cross-coupling reaction.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic component. In this case, 3-halo-2-methylpyridine would be reacted with cyclopropylmagnesium bromide in the presence of a nickel or palladium catalyst.

Reaction Scheme:

Mechanism:

The catalytic cycle for the Kumada coupling is similar to the Negishi coupling, with the key difference being the use of a Grignard reagent in the transmetalation step.

Catalytic cycle of the Kumada cross-coupling reaction.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine ring, which is subsequently oxidized to the aromatic pyridine.[1] To synthesize this compound, the key starting materials would be a cyclopropyl-substituted β-dicarbonyl compound (e.g., cyclopropyl acetoacetate), an aldehyde (e.g., acetaldehyde), and a source of ammonia.

Reaction Scheme:

Mechanism:

The mechanism of the Hantzsch synthesis is complex and involves several key steps, including a Knoevenagel condensation and a Michael addition, culminating in the formation of a dihydropyridine intermediate. This intermediate is then oxidized to the final pyridine product.

General workflow of the Hantzsch pyridine synthesis.

Experimental Protocols

Illustrative Protocol for Negishi Coupling

Materials:

-

3-Bromo-2-methylpyridine

-

Cyclopropylzinc bromide (prepared in situ or used as a solution)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-methylpyridine (1.0 eq) and anhydrous THF.

-

Add the solution of cyclopropylzinc bromide (1.2 eq) to the flask via syringe.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Illustrative Protocol for Hantzsch Pyridine Synthesis

Materials:

-

Cyclopropyl acetoacetate

-

Acetaldehyde

-

Ammonium acetate

-

Ethanol

-

Oxidizing agent (e.g., manganese dioxide or nitric acid)

Procedure:

-

In a round-bottom flask, dissolve cyclopropyl acetoacetate (2.0 eq) and acetaldehyde (1.0 eq) in ethanol.

-

Add ammonium acetate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the formation of the dihydropyridine intermediate by TLC.

-

After the initial condensation is complete, add the oxidizing agent portion-wise to the reaction mixture.

-

Continue to heat at reflux until the oxidation is complete (as indicated by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the discussed synthetic methods, based on analogous transformations reported in the literature.

Table 1: Illustrative Reaction Parameters for Negishi Coupling

| Parameter | Value |

| Substrate | 3-Bromo-2-methylpyridine |

| Reagent | Cyclopropylzinc bromide |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | THF |

| Temperature | Reflux |

| Typical Yield | 70-90% (estimated) |

Table 2: Illustrative Reaction Parameters for Kumada Coupling

| Parameter | Value |

| Substrate | 3-Chloro-2-methylpyridine |

| Reagent | Cyclopropylmagnesium bromide |

| Catalyst | Ni(dppp)Cl₂ |

| Solvent | THF or Diethyl ether |

| Temperature | Room temperature to reflux |

| Typical Yield | 60-85% (estimated) |

Table 3: Illustrative Reaction Parameters for Hantzsch Synthesis

| Parameter | Value |

| β-Dicarbonyl | Cyclopropyl acetoacetate |

| Aldehyde | Acetaldehyde |

| Nitrogen Source | Ammonium acetate |

| Solvent | Ethanol |

| Temperature | Reflux |

| Typical Yield | 40-70% (estimated, two steps) |

Characterization Data

As of the date of this guide, specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited. However, based on the structure and data for analogous compounds, the following characteristic spectral features can be anticipated:

-

¹H NMR: Resonances corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and multiplets for the cyclopropyl group protons.

-

¹³C NMR: Signals for the sp²-hybridized carbons of the pyridine ring, a signal for the methyl carbon, and signals for the sp³-hybridized carbons of the cyclopropyl ring.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₁N, M.W. = 133.19 g/mol ).

Conclusion

The synthesis of this compound can be effectively achieved through modern cross-coupling methodologies, such as the Negishi and Kumada reactions, or through classical pyridine ring formation via the Hantzsch synthesis. Cross-coupling reactions generally offer higher yields and milder reaction conditions, while the Hantzsch synthesis provides a convergent approach from simple starting materials. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. Further optimization of the illustrative protocols provided herein would be necessary to achieve optimal yields for the target molecule.

References

An In-depth Technical Guide to 3-Cyclopropyl-2-methylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopropyl-2-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its discovery and historical significance, outlines modern synthetic methodologies with detailed experimental protocols, and presents a thorough analysis of its physicochemical properties. Furthermore, this guide explores the applications of this compound in drug discovery, highlighting its role as a crucial intermediate in the synthesis of complex biologically active molecules. The strategic incorporation of the cyclopropyl moiety imparts unique conformational and metabolic properties to parent molecules, making this pyridine derivative a valuable tool for chemists.

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique combination of a pyridine ring, a methyl group, and a cyclopropyl substituent provides a scaffold with specific steric and electronic properties that are advantageous in the design of bioactive molecules.[1] The cyclopropyl group, in particular, is a well-regarded bioisostere for phenyl rings and other functional groups, often leading to improved metabolic stability, enhanced potency, and reduced off-target effects in drug candidates.[3][4]

While the precise historical record of the initial discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the advancements in cross-coupling methodologies that enabled the efficient formation of carbon-carbon bonds between aromatic systems and alkyl groups. The development of reactions such as the Suzuki, Negishi, and Kumada couplings paved the way for the synthesis of a wide array of substituted pyridines, including this compound.

Synthesis and History

The synthesis of this compound has evolved with the advent of modern catalytic cross-coupling reactions. Historically, the introduction of small alkyl groups onto aromatic rings was challenging. However, contemporary methods allow for the efficient and selective synthesis of this compound. The most prevalent strategies involve the coupling of a pre-functionalized pyridine ring with a cyclopropyl donor.

Key Synthetic Strategies

Several synthetic routes are employed for the preparation of this compound:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming C-C bonds and can be utilized to couple 3-bromo-2-methylpyridine with cyclopropylboronic acid or its esters.[5][6][7] The reaction generally offers high yields and tolerates a wide range of functional groups.

-

Negishi Coupling: This method involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.[8][9] For the synthesis of this compound, this would typically involve the reaction of 3-bromo-2-methylpyridine with a cyclopropylzinc reagent.

-

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions developed and utilizes a Grignard reagent and an organic halide.

The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Logical Workflow for Synthesis

The general workflow for the synthesis of this compound via a cross-coupling reaction is depicted below. This process highlights the key stages from starting materials to the final purified product.

Caption: General Synthetic Workflow for this compound.

Experimental Protocols

Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine

Materials:

-

3-Bromo-2-methylpyridine

-

Cyclopropylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-2-methylpyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug design.

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 212.2 ± 9.0 °C (Predicted) |

| Density | 1.049 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in common organic solvents |

Note: Predicted values are computationally derived and may differ from experimental values.

Applications in Drug Discovery and Agrochemicals

This compound serves as a vital building block in the synthesis of various biologically active compounds. The pyridine core is a common motif in many drugs, and the cyclopropyl and methyl substituents can be further functionalized or can themselves contribute to the biological activity.

The cyclopropyl group is often introduced as a bioisosteric replacement for other groups to improve the pharmacokinetic profile of a drug candidate.[3] Its rigid nature can help to lock in a specific conformation that is favorable for binding to a biological target.

While specific examples of marketed drugs derived directly from this compound are not prominently featured in the literature, its structural motif is present in a variety of patented compounds with potential therapeutic or agricultural applications.[2] For instance, derivatives of this compound have been investigated for their potential as insecticides.

Illustrative Synthetic Application Workflow

The following diagram illustrates a hypothetical workflow where this compound is used as a key intermediate in the synthesis of a more complex target molecule, a common scenario in drug discovery.

Caption: Hypothetical workflow for the elaboration of this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its synthesis is readily achievable through established cross-coupling methodologies. The unique structural features of this compound, particularly the presence of the cyclopropyl group, offer significant advantages in the design of novel molecules with tailored biological activities and improved pharmacokinetic properties. As the demand for new and effective pharmaceuticals and agrochemicals continues to grow, the importance of key intermediates like this compound is expected to increase. Further research into its applications and the development of even more efficient synthetic routes will undoubtedly continue to be an active area of investigation.

References

- 1. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Physical and chemical properties of 3-Cyclopropyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropyl-2-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its unique structural combination of a pyridine ring, a methyl group, and a cyclopropyl moiety imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general synthetic approaches, and discusses its potential applications, particularly in the realm of drug discovery. While experimentally determined data for this specific compound is limited in publicly accessible literature, this document compiles available information and provides context based on related structures.

Chemical and Physical Properties

Physical Properties

Under standard conditions, this compound is expected to be a colorless to light yellow liquid with a characteristic odor.[1] It is anticipated to have low solubility in water due to the presence of the nonpolar cyclopropyl and methyl groups, which reduce the overall polarity of the pyridine ring.[1] Conversely, good solubility in common organic solvents is expected.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [1] |

| Molecular Weight | 133.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 212.2 ± 9.0 °C (Predicted) | |

| Density | 1.049 ± 0.06 g/cm³ (Predicted) | |

| Melting Point | Not available | |

| pKa | Not available | |

| Solubility in Water | Low | [1] |

| Solubility in Organic Solvents | Good | [1] |

Chemical Properties

The chemical reactivity of this compound is dictated by its constituent functional groups: the pyridine ring, the methyl group, and the cyclopropyl group.

-

Pyridine Ring: The pyridine ring possesses aromatic character due to its conjugated π-electron system, making it relatively stable.[1] The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution compared to benzene, with substitution typically occurring at the 3- and 5-positions. However, the presence of the electron-donating methyl group at the 2-position can influence the regioselectivity of such reactions.[1] The pyridine nitrogen can also act as a base or a nucleophile.

-

Methyl Group: The methyl group at the 2-position can undergo a variety of reactions, including oxidation to a carboxylic acid under appropriate conditions.[1]

-

Cyclopropyl Group: The cyclopropyl group is characterized by significant ring strain, which imparts unique reactivity. It can undergo ring-opening reactions under certain conditions, providing a pathway to introduce new functional groups.[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature. However, general synthetic strategies can be inferred from standard organic chemistry principles and related transformations.

General Synthetic Approaches

Two primary retrosynthetic disconnections are logical for the synthesis of this compound:

Method A: Cyclopropylation of 2-Methylpyridine

This approach involves the introduction of a cyclopropyl group onto a pre-existing 2-methylpyridine ring. A common method for this transformation is the nucleophilic substitution of a suitable 2-methylpyridine derivative with a cyclopropylating agent.[1]

Method B: Pyridine Ring Formation

This strategy involves constructing the pyridine ring from acyclic precursors that already contain the cyclopropyl and methyl moieties. This can be achieved through various condensation and cyclization reactions.[1]

Hypothetical Experimental Workflow (Method A)

The following diagram illustrates a generalized workflow for the synthesis of this compound via the cyclopropylation of 2-methylpyridine.

Illustrative Experimental Protocol (Hypothetical)

Materials:

-

2-Methylpyridine

-

Bromocyclopropane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-methylpyridine in DMF, add potassium carbonate.

-

Add bromocyclopropane to the mixture.

-

Heat the reaction mixture at a specified temperature for a designated period, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to afford this compound.

Note: This is a generalized protocol and optimal conditions (temperature, reaction time, stoichiometry) would need to be determined experimentally.

Reactivity and Potential Applications

The unique combination of a pyridine ring and a strained cyclopropyl group makes this compound a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals.

Logical Relationships in Reactivity

The following diagram illustrates the potential reactivity of the different moieties within this compound.

Applications in Drug Development

While specific drug development projects utilizing this compound are not prominently reported, the cyclopropyl-pyridine scaffold is of significant interest in medicinal chemistry. The cyclopropyl group can act as a bioisostere for other functional groups and can improve metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Pyridine derivatives are known to exhibit a wide range of biological activities, and the introduction of a cyclopropyl group can fine-tune these properties.

Spectroscopic Data

No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound has been identified in the reviewed literature. Characterization of this compound would rely on standard spectroscopic techniques.

-

¹H NMR: Expected signals would include those for the aromatic protons on the pyridine ring, a singlet for the methyl protons, and multiplets for the cyclopropyl protons.

-

¹³C NMR: Resonances would be expected for the carbons of the pyridine ring, the methyl carbon, and the carbons of the cyclopropyl group.

-

IR Spectroscopy: Characteristic absorption bands would be present for C-H stretching (aromatic, methyl, and cyclopropyl), C=N and C=C stretching of the pyridine ring, and C-H bending vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (133.19 g/mol ).

Conclusion

This compound is a chemical entity with potential as a valuable building block in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, its properties and reactivity can be largely inferred from its structure. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives could lead to the discovery of novel molecules with important applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Cyclopropyl-2-methylpyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyclopropyl-2-methylpyridine and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This document details the synthesis, physicochemical properties, and reactivity of the core scaffold. A significant focus is placed on the pharmacological applications of its derivatives, particularly as selective inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in autoimmune and inflammatory signaling pathways. This guide includes detailed experimental protocols for key synthetic transformations, quantitative data on the biological activity of selected derivatives, and visualizations of relevant signaling pathways and experimental workflows to support researchers in this field.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The incorporation of a cyclopropyl group can confer several advantageous properties to a molecule, including increased metabolic stability, enhanced potency, and improved membrane permeability. The combination of a pyridine core with a cyclopropyl substituent at the 3-position and a methyl group at the 2-position creates the this compound scaffold, a building block with significant potential for the development of novel therapeutics.

Derivatives of this scaffold have recently gained prominence as highly selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[3] Selective TYK2 inhibition is a promising therapeutic strategy for a range of autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. This guide will explore the chemistry and pharmacology of this compound and its derivatives, with a particular emphasis on their role as TYK2 inhibitors.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid under standard conditions.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H11N | Generic |

| Molecular Weight | 133.19 g/mol | Generic |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | Data not readily available | |

| Solubility | Limited solubility in water | [4] |

| Chemical Stability | Stable under normal conditions. The pyridine ring is aromatic and relatively stable. | [4] |

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several synthetic strategies. The most common approaches involve the introduction of the cyclopropyl group onto a pre-formed pyridine ring or the construction of the pyridine ring with the cyclopropyl substituent already in place.

Nucleophilic Substitution Approach

One straightforward method involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a cyclopropyl nucleophile or vice versa. A common route starts from 2-methylpyridine, which is first halogenated at the 3-position, followed by a cross-coupling reaction with a cyclopropyl organometallic reagent.[4]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5][6][7][8] This reaction can be employed to couple a 3-halo-2-methylpyridine with cyclopropylboronic acid or its esters in the presence of a palladium catalyst and a base.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with Cyclopropylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of this compound.

Materials:

-

3-Bromo-2-methylpyridine (1.0 equiv)

-

Cyclopropylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

-

Potassium phosphate (K3PO4) (3.0 equiv)

-

Toluene (anhydrous and degassed)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-methylpyridine, cyclopropylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

-

Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Derivatives of this compound and their Pharmacological Activity

The this compound scaffold is a key component in a number of potent and selective TYK2 inhibitors. These compounds typically feature further substitution on the pyridine ring and the cyclopropyl group, often with amide or other functional groups that engage in specific interactions with the TYK2 protein.

TYK2 Inhibitors in Autoimmune Diseases

TYK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling of several cytokines, including IL-12, IL-23, and Type I interferons. Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Selective inhibition of TYK2 is therefore a highly sought-after therapeutic strategy.

Quantitative Data for Selected Derivatives

The following table summarizes the in vitro activity of representative pyridine derivatives with a cyclopropyl-containing moiety as TYK2 inhibitors.

| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |

| Compound 12 (from reference) | TYK2 | - | - | [3] |

| Compound 15 (from reference) | TYK2 | - | - | [3] |

| Deucravacitinib (BMS-986165) | TYK2 | 1.0 (JH2 binding) | STAT3 phosphorylation | [3] |

Note: Specific IC50 values for compounds 12 and 15 were not explicitly provided in the cited source, but their structure-activity relationship was discussed in the context of improving upon a lead compound.

Signaling Pathways and Experimental Workflows

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in the JAK-STAT signaling pathway, which is activated by various cytokines.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the area of autoimmune and inflammatory diseases. The synthetic accessibility of the core scaffold, combined with the favorable pharmacological properties imparted by the cyclopropyl group, makes this an attractive area for further research. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further exploration and innovation in this exciting field of medicinal chemistry. As our understanding of the role of TYK2 and other potential targets in disease pathogenesis continues to grow, so too will the opportunities for developing novel drugs based on the this compound scaffold.

References

- 1. ajrconline.org [ajrconline.org]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

3-Cyclopropyl-2-methylpyridine: A Chemical Intermediate Awaiting Biological Discovery

For Immediate Release

Shanghai, China – December 26, 2025 – An in-depth review of available scientific literature and patent databases reveals that 3-Cyclopropyl-2-methylpyridine is primarily recognized as a valuable chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Despite the presence of the pharmacologically relevant cyclopropyl and methylpyridine moieties, there is a notable absence of publicly accessible data detailing its specific biological activities, such as quantitative measures of enzyme inhibition, receptor binding affinities, or its effects on signaling pathways.

This technical guide consolidates the current understanding of this compound, focusing on its chemical properties and its role as a building block in drug discovery, while also highlighting the gap in our knowledge of its intrinsic biological function.

Chemical Synthesis and Properties

This compound is a heterocyclic organic compound.[1] General synthesis strategies for similar compounds often involve the coupling of a cyclopropyl group to a pre-formed pyridine ring or the construction of the pyridine ring with the cyclopropyl substituent already in place. One described method for a related compound, 3-cyclopropylpyridin-2-amine, involves the Suzuki-Miyaura coupling of a cyclopropyl boronic ester with a bromopyridine.[1]

The presence of the cyclopropyl group can introduce unique conformational constraints and electronic properties into larger molecules.[1][2] In medicinal chemistry, the cyclopropyl ring is often utilized as a bioisostere for other chemical groups to enhance metabolic stability, improve potency, and fine-tune the pharmacological profile of a drug candidate.[2]

Role as a Chemical Intermediate

The primary documented application of this compound is as a precursor or intermediate in the synthesis of more complex, biologically active compounds.[3] For instance, patent literature describes the incorporation of a 3-cyclopropyl-2-methyl-pyrido[4,3-d]pyrimidin-4(3H)-one core structure into molecules designed as agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), a target for neurodegenerative disorders.[4] In this context, the this compound fragment serves as a foundational scaffold upon which additional chemical complexity is built to achieve the desired biological activity.

While the broader class of pyridine derivatives has been extensively studied for a wide range of biological activities, including antimicrobial and anti-inflammatory properties, specific data for this compound remains elusive.

Uncharted Biological Activity

A thorough search of scientific databases and patent literature did not yield any specific quantitative data, such as IC50 values for enzyme inhibition or Ki values for receptor binding, for this compound itself. Furthermore, no detailed experimental protocols for biological assays or elucidated signaling pathways directly modulated by this compound have been published.

This lack of information suggests that either the biological activity of this compound has not yet been a focus of extensive research, or the findings from such studies have not been made publicly available.

Future Directions

The structural motifs present in this compound suggest that it could potentially interact with various biological targets. The pyridine ring is a common feature in many approved drugs, and the cyclopropyl group is a known modulator of physicochemical and pharmacological properties.[2][5]

Future research could focus on screening this compound against a broad range of biological targets to uncover any intrinsic pharmacological activity. Such studies would be the first step in determining if this chemical intermediate has the potential to be a lead compound for the development of new therapeutics.

Experimental Workflow for Future Investigation

Researchers interested in exploring the biological activity of this compound could adopt the following generalized experimental workflow:

Caption: A generalized workflow for the investigation of the biological activity of a novel chemical entity.

References

- 1. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]

- 4. patents.justia.com [patents.justia.com]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 3-Cyclopropyl-2-methylpyridine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-2-methylpyridine has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted therapies. Its unique structural combination of a pyridine ring, a methyl group, and a cyclopropyl moiety confers advantageous properties to drug candidates, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of this compound and its derivatives, with a special focus on its role in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors.

Chemical Properties and Synthesis

This compound is a colorless to light yellow liquid with a distinct odor.[1] The presence of the pyridine ring makes it an aromatic and relatively stable compound, prone to electrophilic substitution reactions.[1] The cyclopropyl and methyl groups can also undergo various chemical transformations, such as oxidation.[1]

Several synthetic routes to this compound have been reported. A common approach involves the nucleophilic substitution of a halogenated cyclopropane with 2-methylpyridine in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF).[1] Another strategy starts from pyridine, which is first methylated to 2-methylpyridine, followed by the reaction with a halocyclopropane.[1] A third approach involves the construction of the pyridine ring itself from smaller organic molecules containing the cyclopropyl and methyl groups.[1]

A particularly relevant synthetic method for drug discovery applications is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds between a pyridine halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-2-methylpyridines

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine with an arylboronic acid, a key step in the synthesis of many biologically active derivatives.

Materials:

-

3-Bromo-2-methylpyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromo-2-methylpyridine, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-methylpyridine.[2]

Application in Drug Discovery: A Case Study of TYK2 Inhibitors

A prominent application of this compound is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[3] Dysregulation of the TYK2 signaling pathway is implicated in various autoimmune and inflammatory diseases.

Deucravacitinib (BMS-986165): A Selective TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor that has demonstrated significant efficacy in the treatment of psoriasis.[4] A key structural feature of Deucravacitinib is the presence of a this compound moiety. This compound uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the enzyme.[3] This selective inhibition of TYK2, with minimal activity against other JAK family members, is believed to contribute to its favorable safety profile.[5]

Quantitative Data: Biological Activity and Pharmacokinetics of Deucravacitinib and Related Compounds

The following tables summarize key quantitative data for Deucravacitinib and other relevant compounds.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Deucravacitinib | TYK2 | 0.2 | Probe Displacement Assay | [5] |

| TYK2 (cellular) | 2-19 | Cellular Signaling Assays | [5] | |

| JAK1/2/3 | >10,000 | Kinase Binding Assays | [5] | |

| Tofacitinib | JAK1/3 | - | - | [5] |

| JAK2/2 | - | - | [5] | |

| Upadacitinib | JAK1/3 | - | - | [5] |

| JAK2/2 | - | - | [5] | |

| Baricitinib | JAK1/3 | - | - | [5] |

| JAK2/2 | - | - | [5] | |

| Compound 12 | TYK2 | - | - | [6][7] |

| Compound 15 | TYK2 | - | - | [6][7] |

| Compound | Dose | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Deucravacitinib | 6 mg QD | - | 8-15 | - | - | [8] |

| 12 mg QD | - | 8-15 | - | - | [8] | |

| Compound 12 | 10 mg/kg (mice) | - | - | - | - | [6][7] |

| Compound 15 | 10 mg/kg (mice) | - | - | - | - | [6][7] |

Note: Detailed pharmacokinetic data for compounds 12 and 15 are not publicly available, but their in vivo exposure was reported to be 2-5 times higher than that of Deucravacitinib in mice.[6][7]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the TYK2 signaling pathway and a general experimental workflow for the synthesis of this compound derivatives.

Caption: TYK2 Signaling Pathway and Inhibition by Deucravacitinib.

Caption: General Workflow for Synthesis of this compound Derivatives.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its incorporation into drug candidates, exemplified by the selective TYK2 inhibitor Deucravacitinib, highlights the significant impact that carefully chosen structural motifs can have on biological activity and pharmacokinetic properties. The synthetic accessibility of this scaffold, coupled with its favorable pharmacological profile, ensures that this compound will continue to be a valuable tool for researchers and scientists in the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding of its potential, encouraging further exploration and innovation in the field of medicinal chemistry.

References

- 1. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 4. condrug.com [condrug.com]

- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 3-Cyclopropyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 3-Cyclopropyl-2-methylpyridine, a key intermediate in pharmaceutical research and organic synthesis. The following methods are designed to yield high-purity material suitable for a range of downstream applications, including drug development and materials science.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1] Its synthesis can result in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to ensure the integrity of subsequent research and the quality of the final products. This guide outlines three primary purification techniques: fractional distillation, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). A protocol for recrystallization is also provided for instances where the compound or its derivatives are solid.

Physicochemical Properties:

Purification Techniques: A Comparative Overview

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes the key aspects of each technique.

| Purification Technique | Principle | Typical Scale | Purity Achieved | Yield | Key Considerations |

| Fractional Distillation | Separation based on differences in boiling points. | Grams to Kilograms | >98% | High | Effective for removing non-volatile impurities and solvents. Requires a significant difference in boiling points between the product and impurities. |

| Silica Gel Column Chromatography | Separation based on differential adsorption to a stationary phase. | Milligrams to Grams | >99% | Moderate to High | Highly effective for removing closely related impurities. Requires solvent optimization and can be time-consuming. |